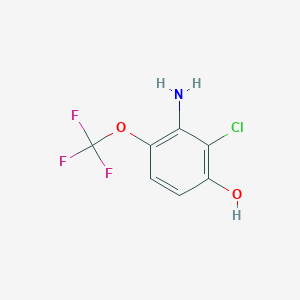
3-Amino-2-chloro-4-(trifluoromethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-chloro-4-(trifluoromethoxy)phenol is an organic compound characterized by the presence of amino, chloro, and trifluoromethoxy functional groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chloro-4-(trifluoromethoxy)phenol typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-4-(trifluoromethoxy)phenol followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
3-Amino-2-chloro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
科学的研究の応用
3-Amino-2-chloro-4-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.
作用機序
The mechanism by which 3-Amino-2-chloro-4-(trifluoromethoxy)phenol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include modulation of signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-Amino-4-chloro-6-(trifluoromethoxy)phenol
- 3-Amino-2-chloro-5-(trifluoromethoxy)phenol
- 4-Amino-2-chloro-3-(trifluoromethoxy)phenol
Uniqueness
3-Amino-2-chloro-4-(trifluoromethoxy)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties
生物活性
3-Amino-2-chloro-4-(trifluoromethoxy)phenol is an organic compound with significant biological activity, particularly in the fields of antimicrobial and potential anticancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C7H6ClF3NO2, with a molecular weight of approximately 211.58 g/mol. The compound features a phenolic structure characterized by an amino group, a chlorine atom, and a trifluoromethoxy substituent. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Its structural features allow it to interact with various microbial targets, making it a candidate for pharmaceutical applications. The compound's lipophilicity may facilitate better penetration into microbial cell membranes, enhancing its efficacy against pathogens.
Anticancer Potential
Compounds with similar structures to this compound have shown activity against specific cancer cell lines. Preliminary studies suggest that this compound may also possess therapeutic potential in oncology, warranting further investigation into its mechanisms of action and efficacy against cancer cells.
Synthesis Methods
Several synthesis methods for this compound have been reported:
- Nucleophilic Substitution : This method involves the substitution of halogen atoms with amino groups in the presence of trifluoromethoxy reagents.
- Reflux Conditions : Reactions under reflux conditions have been utilized to achieve higher yields and purities of the compound.
These methods emphasize the compound's accessibility for research and industrial applications, making it a viable candidate for further biological evaluation.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds that share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-4-(trifluoromethoxy)phenol | Trifluoromethoxy at position 4 | Exhibits different reactivity patterns due to position |
| 2-Amino-4-(trifluoromethoxy)phenol | Amino group at position 2 | Different biological activities noted |
| 3-Amino-5-chloro-4-(trifluoromethoxy)phenol | Chlorine at position 5 | Potentially enhanced antimicrobial properties |
This comparison illustrates the diversity within this chemical class while highlighting the unique reactivity and potential applications of this compound.
Study on Antimicrobial Activity
In a recent study, researchers evaluated the antimicrobial activity of various derivatives of phenolic compounds, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in drug development for treating infections.
Anticancer Activity Investigation
Another study focused on assessing the anticancer properties of structurally related compounds. Preliminary findings indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, prompting further exploration into the mechanisms by which these compounds induce apoptosis in malignant cells .
特性
分子式 |
C7H5ClF3NO2 |
|---|---|
分子量 |
227.57 g/mol |
IUPAC名 |
3-amino-2-chloro-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H5ClF3NO2/c8-5-3(13)1-2-4(6(5)12)14-7(9,10)11/h1-2,13H,12H2 |
InChIキー |
QAUBFSJVXVIADL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1O)Cl)N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















